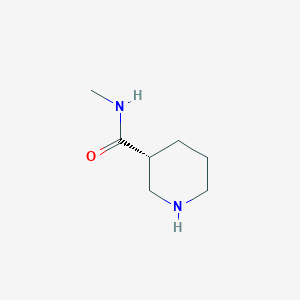

(3R)-N-methylpiperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

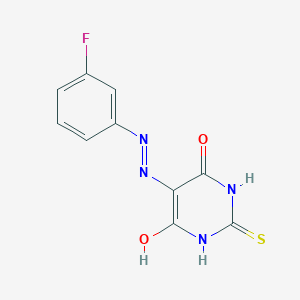

“(3R)-N-methylpiperidine-3-carboxamide” is a chemical compound with the CAS number 1124199-15-0 . It is used in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses.

Synthesis Analysis

Several methods have been developed for the synthesis of “(3R)-N-methylpiperidine-3-carboxamide”. The most commonly used method involves the reaction of N-methylpiperidine with carboxylic acid in the presence of a catalyst.Molecular Structure Analysis

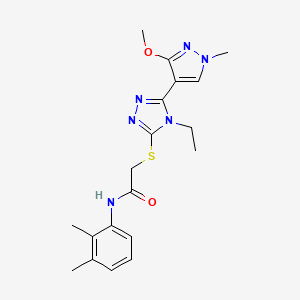

The molecular formula of “(3R)-N-methylpiperidine-3-carboxamide” is C7H14N2O . The Smiles Code is CNC(=O)[C@@H]1CCCNC1 . This indicates the arrangement of atoms and their connectivity.Physical And Chemical Properties Analysis

“(3R)-N-methylpiperidine-3-carboxamide” has a molecular weight of 142.20 . It has a boiling point of 318.5±31.0 °C at 760 mmHg . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors . It has a TPSA of 41.13 and a LogP of -0.268 .科学的研究の応用

Homogeneous Catalytic Aminocarbonylation : The use of primary and secondary amines, including amino acid methyl esters in palladium-catalyzed aminocarbonylation, leads to the synthesis of N-substituted nicotinamides and related compounds. This process is significant in creating molecules of potential biological importance, as demonstrated in the study by Takács et al. (2007) Tetrahedron, 63, 10372-10378.

Astrochemistry and Prebiotic Chemistry : The compound plays a role in astrochemical contexts, such as in the study of interstellar chemistry and the formation of complex organic molecules in space. For example, Belloche et al. (2017) in Astronomy and Astrophysics [601] discuss the potential importance of N-methylformamide in prebiotic chemistry due to its peptide bond Astronomy and Astrophysics, 601.

Insect Repellents and Odorant Receptors : Compounds like (3R)-N-methylpiperidine-3-carboxamide are used in designing insect repellents. Grant et al. (2020) Journal of Medical Entomology, 57, 1032-1040 investigated novel repellents' interactions with mosquito odorant receptors, highlighting their potential in controlling insect-borne diseases.

Enantioselective Synthesis in Medicinal Chemistry : The use of enantiopure compounds, including derivatives of (3R)-N-methylpiperidine-3-carboxamide, is crucial in the synthesis of biologically active compounds. Morán-Ramallal et al. (2010) The Journal of Organic Chemistry, 75 19, 6614-24 discussed the preparation of enantiopure, unnatural D-α-amino acids through bacterial hydrolysis.

Pharmacokinetics and Drug Development : Studies like those by Monteagudo et al. (2007) Xenobiotica, 37, 1000 - 1012 utilize 19F-NMR spectroscopy to understand the metabolism and disposition of HIV integrase inhibitors, providing insights into drug development processes.

Material Science Applications : The synthesis and study of polyamides containing carboxylate groups, as researched by Ueyama et al. (1998) Macromolecules, 31, 7119-7126, demonstrate the relevance of such compounds in material science, particularly in the context of biomineralization.

Cancer Treatment : The discovery of compounds like 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for cancer treatment, as discussed by Penning et al. (2009) Journal of Medicinal Chemistry, 52 2, 514-23, highlights the potential of (3R)-N-methylpiperidine-3-carboxamide derivatives in medicinal applications.

特性

IUPAC Name |

(3R)-N-methylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-8-7(10)6-3-2-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEDUUNLCWJQNG-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-N-methylpiperidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2919815.png)

![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylbut-2-ynamide](/img/structure/B2919818.png)

![6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2919819.png)

![2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2919823.png)

![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2919826.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2919827.png)